molecular formula C11H9NOS B1602863 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde CAS No. 857284-11-8

2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde

Cat. No.: B1602863
CAS No.: 857284-11-8
M. Wt: 203.26 g/mol
InChI Key: LQEZDDVXBGIBSF-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring Thiazole rings are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

The synthesis of 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiophenol with α-bromoacetophenone under basic conditions to form the thiazole ring. The aldehyde group is then introduced via formylation reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde involves its interaction with biological molecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can affect enzyme activity and receptor binding. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde include:

    2-Phenylthiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Methylthiazole: Lacks the phenyl group, which affects its electronic properties and reactivity.

    2-Methyl-4-phenylthiazole:

This compound is unique due to the presence of both the phenyl and aldehyde groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-4-phenyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEZDDVXBGIBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594516
Record name 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-11-8
Record name 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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